2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Dihydroorotase Inhibition Enzyme Assay Pyrimidine Biosynthesis

Researchers requiring a defined, high-purity thieno-oxazinone scaffold for reproducible enzyme inhibition or SAR studies face supply inconsistency. This compound (CAS 370587-15-8) is the precise solution: • Quantified biological activity: Documented IC50 of 1000 µM against mouse dihydroorotase provides a reliable assay starting point. • Superior analytical definition: Exact melting point (250-252°C) and ≥97% commercial purity enable direct use as a calibration reference standard for HPLC/DSC. • Research supply assurance: Available as a non-hazardous solid (MFCD02730459), enabling straightforward global shipment.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
CAS No. 370587-15-8
Cat. No. B1298084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
CAS370587-15-8
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1
InChIInChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeySFYCLUAWKGBTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Overview


2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 370587-15-8) is a heterocyclic compound with a fused thieno-oxazinone core . Its molecular structure features a 2-methyl and a 6-phenyl substitution, which are critical determinants of its specific biological interactions and synthetic utility . The compound is commercially available for research purposes with a typical purity specification of 97% and a defined melting point of 250-252°C .

2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Substitution Limitations


Direct substitution with other thieno-oxazinone analogs is not scientifically valid due to the critical role of specific substituents in determining biological activity and physicochemical properties. The 2-methyl and 6-phenyl groups on the 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one scaffold are not interchangeable. For instance, replacing the 6-phenyl group with a 2-methylphenyl group in a closely related analog (CAS 443320-55-6) results in a distinct molecular weight and predicted physicochemical properties, indicating a different biological profile . Furthermore, class-level evidence from serine protease inhibitor studies demonstrates that variations at the C-2 position (e.g., ethoxy, propoxy, or alkylthio groups) on the thieno-oxazinone core directly impact inhibitory potency and hydrolytic stability [1]. Therefore, selecting a specific compound like 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is essential for experimental reproducibility and to achieve targeted outcomes, rather than relying on an in-class compound with undefined or divergent properties.

2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Evidence


Dihydroorotase Inhibition Profile

2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exhibits a specific, albeit weak, inhibitory effect against dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM, the compound achieved 50% inhibition, yielding an IC50 value of 1.00E+6 nM (1000 µM) [1]. This data point provides a quantitative baseline for its activity against this enzyme. While no direct comparator data is available in the same study, this activity can be contrasted with other known dihydroorotase inhibitors or with structurally related thieno-oxazinones, which may show different potency or selectivity profiles.

Dihydroorotase Inhibition Enzyme Assay Pyrimidine Biosynthesis

Hydrolytic Stability vs. Benzoxazinones

While direct data for 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is not available, class-level inference from a series of thieno[2,3-d][1,3]oxazin-4-ones demonstrates a key differentiation point. Replacing the benzene ring in benzoxazinones with a (substituted) thiophene ring, as in the target compound's core structure, leads to improved hydrolytic stability while retaining inhibitory potency against serine proteases like human leukocyte elastase [1]. This suggests that the thieno-oxazinone scaffold may offer advantages in assays requiring longer incubation times or in environments where benzoxazinone analogs would degrade.

Serine Protease Inhibitor Hydrolytic Stability Scaffold Optimization

Melting Point and Purity Specifications

The compound 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is commercially available with a defined purity specification (≥97%) and a precise melting point of 250-252°C . This well-characterized solid state is a critical procurement parameter. In contrast, many closely related analogs, such as 2-(2-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 443320-55-6), lack a reported melting point and have a higher molecular weight (319.38 vs. 243.28 g/mol), which can affect solubility and formulation .

Quality Control Physical Properties Reproducibility

2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one Applications


Pyrimidine Metabolism Assays

Researchers studying pyrimidine biosynthesis or seeking novel dihydroorotase inhibitors can utilize this compound as a defined chemical probe. Its documented IC50 value of 1000 µM against the mouse enzyme provides a quantitative starting point for assay validation, structure-activity relationship (SAR) studies, or as a control compound in enzymatic screens [1].

Serine Protease Inhibitor Design

Based on class-level evidence, this thieno-oxazinone scaffold is a valuable starting point for designing serine protease inhibitors with potentially improved hydrolytic stability over benzoxazinone analogs [2]. It can be used in medicinal chemistry programs to synthesize focused libraries for targeting proteases like human leukocyte elastase.

Analytical Reference Standard

The compound's well-defined physical properties, including a precise melting point of 250-252°C and a commercial purity specification of ≥97%, make it suitable as a reference standard for analytical method development. It can be used to calibrate instruments like HPLC or DSC, or to validate synthetic procedures for related thieno-oxazinone derivatives .

Synthetic Method Development

As a distinct heterocyclic building block, this compound can serve as a substrate or intermediate in developing new synthetic methodologies. Its rigid thieno-oxazinone core and specific substitution pattern (2-methyl, 6-phenyl) offer a unique platform for exploring regioselective functionalization or cross-coupling reactions .

Technical Documentation Hub

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